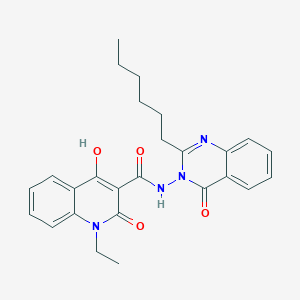![molecular formula C16H21Cl3N2O B11997017 N-[1-(azepan-1-yl)-2,2,2-trichloroethyl]-3-methylbenzamide](/img/structure/B11997017.png)
N-[1-(azepan-1-yl)-2,2,2-trichloroethyl]-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(azepan-1-yl)-2,2,2-trichloroethyl]-3-methylbenzamide, also known by its chemical formula C₁₆H₂₁Cl₃N₂O, is a compound with intriguing properties. Let’s explore its synthesis, reactions, applications, and more.
Vorbereitungsmethoden
Synthetic Routes:: The synthetic route to this compound involves several steps. One common approach is the reaction of 4-methylbenzoyl chloride with 1-azepan-1-amine, followed by trichloroethylation. The detailed reaction conditions and reagents are essential for achieving high yields.
Industrial Production:: While industrial-scale production methods may vary, the compound can be synthesized efficiently using established protocols. Optimization of reaction conditions and purification steps ensures its quality.
Analyse Chemischer Reaktionen
Reactivity::
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of various functional groups.
Substitution: Exhibits nucleophilic substitution reactions due to the presence of the azepane ring.
Reduction: May be reduced to form corresponding amines or other derivatives.
Trichloroethylation: Trichloroethylating agents (e.g., trichloroethyl chloroformate) are used.
Amination: 1-azepan-1-amine serves as the key reagent.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a suitable catalyst.
Major Products:: The major products depend on the specific reaction conditions. These could include trichloroethylated derivatives, substituted benzamides, or even cyclization products.
Wissenschaftliche Forschungsanwendungen
This compound finds applications across various fields:
Chemistry: As a building block for designing novel molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Potential pharmaceutical applications due to its unique structure.
Industry: Used in material science or as a precursor for other compounds.
Wirkmechanismus
The precise mechanism remains an active area of research. It likely involves interactions with specific receptors or enzymes, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
While N-[1-(azepan-1-yl)-2,2,2-trichloroethyl]-3-methylbenzamide stands out for its trichloroethyl group and azepane ring, similar compounds include:
- N-[1-(azepan-1-yl)-2,2,2-trichloroethyl]-4-tert-butylbenzamide
- 4-methyl-N-(2,2,2-trichloro-1-pyrrolidin-1-yl-ethyl)-benzamide
Eigenschaften
Molekularformel |
C16H21Cl3N2O |
|---|---|
Molekulargewicht |
363.7 g/mol |
IUPAC-Name |
N-[1-(azepan-1-yl)-2,2,2-trichloroethyl]-3-methylbenzamide |
InChI |
InChI=1S/C16H21Cl3N2O/c1-12-7-6-8-13(11-12)14(22)20-15(16(17,18)19)21-9-4-2-3-5-10-21/h6-8,11,15H,2-5,9-10H2,1H3,(H,20,22) |
InChI-Schlüssel |
GOHCZEBRQIWARD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)N2CCCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(4-Bromophenyl)-9-chloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11996936.png)

![4-({(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11996941.png)



![N-[2-(diethylamino)ethyl]-N'-(5-propyl-1,3,4-thiadiazol-2-yl)ethanediamide](/img/structure/B11996956.png)
![N-[(E)-phenyl(phenylimino)methyl]thiourea](/img/structure/B11996960.png)



![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]hexanamide](/img/structure/B11997000.png)
![propan-2-yl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B11997015.png)
